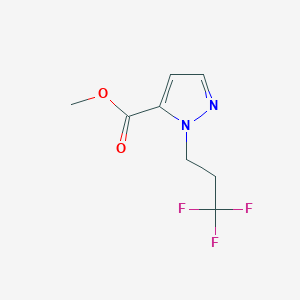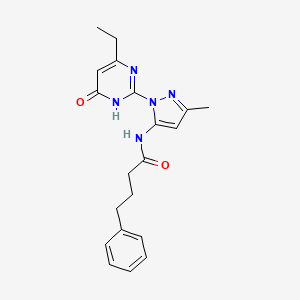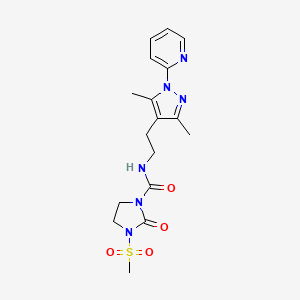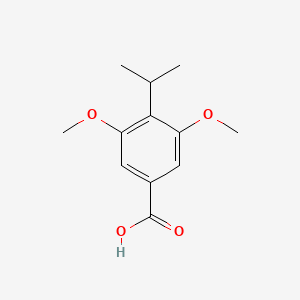![molecular formula C20H20F3N3O3S2 B2809406 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 893790-02-8](/img/structure/B2809406.png)
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Properties
Compounds related to 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide have been synthesized and evaluated for their potential in various biological applications, particularly as antimicrobial and antitumor agents. For instance, derivatives of thiadiazoles and thiadiazines, which are structurally related to the compound , have been reported to exhibit antibacterial, antifungal, and antitubercular activities. These compounds were synthesized through condensation processes and characterized by elemental analysis and spectral data. Notably, thiadiazole and thiadiazine derivatives have been synthesized and tested for their inhibitory activity against different cancer cell lines, including lung, ovary, prostate, breast, and colon cancers, displaying moderate to good inhibitory activities. Some compounds have been specifically noted for their potential in inhibiting tubulin polymerization, a mechanism that could explain their antitumor effects (Shiradkar & Kale, 2006; Kamal et al., 2011).
Biological Evaluation and Molecular Interaction Studies
Further studies have focused on the biological evaluation of these compounds, especially their potential interactions with DNA and other cellular targets. Macrocyclic compounds incorporating thiadiazole rings have been synthesized and shown to inhibit bacterial growth effectively. These compounds' interactions with DNA, as demonstrated through DNA binding studies, suggest a mechanism of action that involves inhibition of DNA replication or transcription, thereby preventing bacterial proliferation. The antibacterial effectiveness of these compounds has been compared to standard drugs like ciprofloxacin, indicating their potential as therapeutic agents (Kumar et al., 2012).
Synthesis and Structural Analysis
On the synthesis and structural front, various derivatives have been synthesized, and their structures have been elucidated using various analytical techniques. For example, derivatives incorporating the thiadiazole moiety have been synthesized and characterized, revealing insights into their molecular structure and potential intermolecular interactions. The molecular structure of these compounds, including their dihedral angles and intermolecular interactions, has been meticulously analyzed using crystallography and spectral analysis. These studies provide a foundational understanding of the compounds' chemical nature, which is crucial for elucidating their biological activities and potential applications (Boechat et al., 2011).
Wirkmechanismus
Target of Action
The primary target of this compound is the carbonic anhydrase (CA) enzyme, specifically the β-class CA isozymes . In particular, three β-CA isozymes have been identified in Mycobacterium tuberculosis, namely MtCA1, MtCA2, and MtCA3 .
Mode of Action
The compound interacts with these β-CA isozymes, inhibiting their activity . It has been found to effectively inhibit the CAs of Mycobacterium tuberculosis, especially MtCA2 and MtCA3 . The inhibition constants (Ki) are in the low nanomolar range .
Biochemical Pathways
The inhibition of the β-CA isozymes disrupts the normal biochemical pathways of the bacteria. Carbonic anhydrases play a crucial role in maintaining pH homeostasis, CO2 transport, and biosynthetic reactions including the production of bicarbonates for use in various metabolic pathways. By inhibiting these enzymes, the compound disrupts these processes, leading to the inhibition of the bacterial growth .
Result of Action
The most significant result of the action of this compound is the inhibition of growth in drug-resistant strains of Mycobacterium tuberculosis . This is particularly important given the increasing prevalence of drug-resistant tuberculosis.
Eigenschaften
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S2/c1-2-3-12-26-16-10-6-7-11-17(16)31(28,29)25-19(26)30-13-18(27)24-15-9-5-4-8-14(15)20(21,22)23/h4-11H,2-3,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCWSCIRBDAEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2809323.png)
![N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2809325.png)


![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-ethyloxime)](/img/structure/B2809332.png)
![9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2809333.png)



![2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2809338.png)

![4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid](/img/structure/B2809342.png)
![4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2809343.png)
![N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide](/img/structure/B2809345.png)